Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 832101-98-1
VCID: VC18588167
InChI: InChI=1S/C20H20N4O2/c25-24(26)19-8-9-20-16(14-19)6-7-17(21-20)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2
SMILES:
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol

Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-

CAS No.: 832101-98-1

Cat. No.: VC18588167

Molecular Formula: C20H20N4O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- - 832101-98-1

Specification

CAS No. 832101-98-1
Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
IUPAC Name 6-nitro-2-[(4-phenylpiperazin-1-yl)methyl]quinoline
Standard InChI InChI=1S/C20H20N4O2/c25-24(26)19-8-9-20-16(14-19)6-7-17(21-20)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2
Standard InChI Key LYRLHBRLOOFCON-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Introduction

Key Properties

PropertyDescription
CAS No.832101-98-1
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
IUPAC Name6-nitro-2-[(4-phenylpiperazin-1-yl)methyl]quinoline
Standard InChIKeyLYRLHBRLOOFCON-UHFFFAOYSA-N

Synthesis Methods

The synthesis of quinoline derivatives, including Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-, typically involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Industrial production often employs large-scale adaptations of these synthetic routes, incorporating advanced technologies like continuous flow reactors to enhance efficiency and reduce environmental impact.

Synthesis Overview

  • Starting Materials: 2-Aminobenzaldehyde and a ketone.

  • Catalyst: Acid catalyst.

  • Process: Condensation reaction.

  • Technologies Used: Continuous flow reactors for industrial scale.

Chemical Reactions and Modifications

Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including oxidation and reduction. The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. Oxidation reactions can be performed using hydrogen peroxide or potassium permanganate.

Chemical Reactions

Reaction TypeReagentsProduct
ReductionH2, Pd catalystAmino group
OxidationH2O2 or KMnO4Oxidized derivatives

Biological Activities and Applications

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- is particularly noted for its potential therapeutic applications in treating central nervous system disorders and cancer. Its structural similarity to psychoactive compounds suggests potential applications in psychiatric treatments.

Biological Activities

  • Antimicrobial Properties: Effective against various microorganisms.

  • Anticancer Properties: Potential in cancer therapy.

  • Antiviral Properties: Shows promise in antiviral treatments.

  • Central Nervous System Disorders: Potential therapeutic applications.

Research Findings and Future Directions

Research on Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- highlights its potential as a versatile compound in medicinal chemistry. Future studies should focus on optimizing its synthesis, exploring its pharmacokinetics, and conducting clinical trials to validate its therapeutic efficacy. Given the compound's unique structure and biological activities, it presents opportunities for drug development, particularly in areas where quinoline derivatives have shown promise, such as anticancer and antiviral therapies.

Future Research Directions

  • Synthesis Optimization: Improving efficiency and reducing environmental impact.

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion.

  • Clinical Trials: Validating therapeutic efficacy in humans.

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